molecular formula C15H20N2O2S B2439414 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1251547-53-1

4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2439414
CAS No.: 1251547-53-1
M. Wt: 292.4
InChI Key: WZYJESMKIBQXDZ-UHFFFAOYSA-N
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Description

4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced via a substitution reaction using thiophene derivatives.

    Attachment of the Propynyl Group: The propynyl group can be attached through an alkylation reaction using propargyl bromide or similar reagents.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carboxamide group or the piperidine ring.

    Substitution: Substitution reactions may occur at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound could be studied for their potential pharmacological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((prop-2-yn-1-yloxy)methyl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.

    4-((prop-2-yn-1-yloxy)methyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene moiety.

Uniqueness

The presence of the thiophene moiety in 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(prop-2-ynoxymethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-9-19-12-13-5-7-17(8-6-13)15(18)16-11-14-4-3-10-20-14/h1,3-4,10,13H,5-9,11-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJESMKIBQXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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